An In-depth Technical Guide to Trideca-4,7-diynal
An In-depth Technical Guide to Trideca-4,7-diynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trideca-4,7-diynal is a polyyne aldehyde whose specific properties and biological activities are not extensively documented in publicly available literature. However, based on the known characteristics of polyynes and unsaturated aldehydes, it holds potential for investigation in medicinal chemistry and drug development. This technical guide provides a summary of the available information for Trideca-4,7-diynal, including its chemical properties and CAS number. Due to the limited specific data, this document also presents general experimental protocols for the synthesis of similar compounds and discusses the known biological activities of the broader class of polyynes. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of Trideca-4,7-diynal and related polyyne compounds.
Chemical and Physical Properties
Quantitative data for Trideca-4,7-diynal is sparse in the literature. The following table summarizes the known properties. For context, properties of the structurally related but more studied compound, (4Z,7Z)-Trideca-4,7-dienal, are included for comparison, although it should be noted that the presence of triple bonds in Trideca-4,7-diynal will significantly influence its chemical and physical behavior.
Table 1: Physicochemical Properties
| Property | Trideca-4,7-diynal | (4Z,7Z)-Trideca-4,7-dienal (for comparison) |
| CAS Number | 87681-30-9[1] | 13552-95-9[2] |
| Molecular Formula | C₁₃H₁₈O | C₁₃H₂₂O[2] |
| Molecular Weight | 190.28 g/mol | 194.31 g/mol [2] |
| Boiling Point | Data not available | 286.00 to 287.00 °C @ 760.00 mm Hg (estimated)[3] |
| Density | Data not available | Data not available |
| Solubility | Data not available | Insoluble in water[4] |
| Appearance | Data not available | Colorless to pale yellow liquid[4] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Features for Trideca-4,7-diynal
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aldehydic proton (CHO) signal around δ 9-10 ppm.[5][6] - Protons adjacent to the triple bonds and the aldehyde group would appear in the deshielded region. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of δ 190-215 ppm.[6][7] - Alkynyl carbons would appear in the range of δ 60-90 ppm. |
| IR Spectroscopy | - A strong C=O stretching vibration between 1660-1770 cm⁻¹.[7] - Characteristic aldehyde C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹.[5][7] - C≡C stretching vibrations, which may be weak or absent depending on the symmetry, typically appear around 2100-2260 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight. - Fragmentation patterns characteristic of aldehydes, such as alpha-cleavage and McLafferty rearrangement.[5] |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of Trideca-4,7-diynal is not described in the available literature. However, a plausible synthetic route would involve the oxidation of the corresponding alcohol, Trideca-4,7-diyn-1-ol. Several mild oxidation methods are suitable for converting primary alcohols to aldehydes without over-oxidation to a carboxylic acid. Below are detailed, representative protocols for such a transformation.
General Workflow for the Synthesis of Trideca-4,7-diynal
Caption: General synthetic workflow for Trideca-4,7-diynal.
Experimental Protocol: Pyridinium Dichromate (PDC) Oxidation
Pyridinium dichromate (PDC) is a milder oxidizing agent than pyridinium chlorochromate (PCC) and is suitable for the oxidation of primary alcohols to aldehydes, especially for acid-sensitive substrates.[8]
Materials:
-
Trideca-4,7-diyn-1-ol
-
Pyridinium dichromate (PDC)[9]
-
Anhydrous dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine solution
Procedure:
-
To a stirred suspension of Trideca-4,7-diyn-1-ol (1 equivalent) and powdered molecular sieves (or Celite) in anhydrous dichloromethane (20 volumes) at room temperature under a nitrogen atmosphere, add pyridinium dichromate (PDC) (2.5 equivalents) portion-wise.[9]
-
Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A brown, tar-like precipitate will form as the reaction proceeds.[9][10]
-
Upon completion, filter the reaction mixture through a pad of Celite, and wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash sequentially with deionized water (10 volumes) and brine solution (5 volumes).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude Trideca-4,7-diynal can be purified by column chromatography on silica gel.
Alternative Oxidation Protocols
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[11][12] It is known for its mild conditions and tolerance of many functional groups.[11]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent (DMP) and offers the advantages of being performed at room temperature with a simple workup.[13] It is highly selective and compatible with a wide range of sensitive functional groups.[13]
Biological Activity and Potential Applications
While no specific biological activities have been reported for Trideca-4,7-diynal, the broader class of polyyne natural products is known for a wide range of biological effects.
Known Biological Activities of Polyynes
Polyynes isolated from various natural sources, including plants, fungi, and bacteria, have demonstrated significant biological activities, such as:
-
Antimicrobial and Antifungal Properties: Many polyynes exhibit potent activity against a range of bacterial and fungal pathogens.[10]
-
Antiviral Activity: Some polyynes have been investigated for their antiviral effects.
-
Cytotoxic and Anticancer Activity: Certain polyynes have shown cytotoxicity against various cancer cell lines, making them of interest in oncology research.
Potential Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for most polyynes are not fully elucidated. However, their reactivity, often attributed to the electron-deficient nature of the conjugated triple bonds, suggests they may interact with various biological nucleophiles, including proteins and nucleic acids. For some bacterial polyynes, a proposed regulatory pathway for their biosynthesis has been described.
Caption: A proposed regulatory pathway for polyyne biosynthesis in some bacteria.
Safety and Handling
Specific safety data for Trideca-4,7-diynal is not available. As with any uncharacterized chemical, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reagents used in its synthesis, particularly chromium-based oxidizing agents like PDC, are toxic and should be handled with extreme caution.[9]
Conclusion and Future Directions
Trideca-4,7-diynal is a largely uncharacterized polyyne aldehyde. While specific data on its properties and biological activity are lacking, its chemical structure suggests it may possess interesting biological activities, in line with other members of the polyyne family. This technical guide provides a starting point for researchers by summarizing the available information and presenting plausible synthetic methodologies. Further research is warranted to synthesize and characterize Trideca-4,7-diynal, and to investigate its potential as a lead compound in drug discovery programs, particularly in the areas of antimicrobial and anticancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
